molecular formula C6H6O2S2 B1266796 2-(Thiophen-2-ylthio)acetic acid CAS No. 7342-42-9

2-(Thiophen-2-ylthio)acetic acid

Cat. No.: B1266796
CAS No.: 7342-42-9
M. Wt: 174.2 g/mol
InChI Key: FGTPHFGZGZOZGD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylthio)acetic acid is an organic compound with the molecular formula C6H6O2S2 It is characterized by the presence of a thiophene ring attached to a thioacetic acid moiety

Biochemical Analysis

Biochemical Properties

2-(Thiophen-2-ylthio)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response . The interaction between this compound and mPGES-1 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of prostaglandin E2, a pro-inflammatory molecule .

Cellular Effects

This compound affects various cell types and cellular processes. In cancer cell lines, such as A549, it has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis/necrosis . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. Additionally, it can modulate gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of mPGES-1, inhibiting its enzymatic activity . This inhibition results in decreased production of prostaglandin E2, thereby reducing inflammation. Furthermore, this compound can interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and prolonged anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including gastrointestinal disturbances and liver toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria could impact its interactions with specific enzymes and proteins, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylthio)acetic acid typically involves the reaction of thiophene with thioacetic acid under specific conditions. One common method includes the use of thiophene as a starting material, which reacts with formaldehyde and hydrochloric acid to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl cyanide to form 2-thiophene acetonitrile, which is subsequently hydrolyzed under alkaline conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and cost-effectiveness. The use of recyclable solvents and safer reagents, such as trimethylsilyl cyanide instead of sodium cyanide, enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-Thiophenemethanol
  • 2-Thiophenemethylamine

Comparison: 2-(Thiophen-2-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

2-thiophen-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTPHFGZGZOZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994142
Record name [(Thiophen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-42-9
Record name 2-(2-Thienylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7342-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7342-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Thiophen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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